molecular formula C19H22Cl2N2O3S B3551210 N~1~-(2,4-dichlorobenzyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide

N~1~-(2,4-dichlorobenzyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide

Cat. No. B3551210
M. Wt: 429.4 g/mol
InChI Key: IMLHYYKBCJYFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,4-dichlorobenzyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, commonly known as DCMG, is a compound that has been widely used in scientific research for its potential therapeutic properties. DCMG belongs to the class of glycine transporter inhibitors and has been shown to have a significant impact on the central nervous system.

Mechanism of Action

DCMG works by inhibiting the reuptake of glycine, a neurotransmitter that is involved in the regulation of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in the modulation of synaptic plasticity and is involved in various neurological disorders. By inhibiting glycine reuptake, DCMG enhances the activity of the NMDA receptor, thus improving its function.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects on the central nervous system. It has been demonstrated to increase extracellular glycine levels in the brain, leading to enhanced NMDA receptor function. Additionally, DCMG has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DCMG in lab experiments is its specificity towards the glycine transporter. This allows researchers to selectively target the glycine system without affecting other neurotransmitter systems. However, one of the limitations of using DCMG is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for the use of DCMG in scientific research. One possible direction is the investigation of its therapeutic potential in other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective glycine transporter inhibitors could lead to the development of novel therapeutics for various neurological disorders. Finally, the investigation of the long-term effects of DCMG on the central nervous system could provide valuable insights into its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, DCMG is a compound that has shown great promise in scientific research for its potential therapeutic properties in various neurological disorders. Its specificity towards the glycine transporter makes it an attractive target for drug development, and its impact on the NMDA receptor provides a potential avenue for the treatment of various neurological disorders. Further research is needed to fully understand the potential of DCMG as a therapeutic agent and to develop more potent and selective glycine transporter inhibitors.

Scientific Research Applications

DCMG has been extensively researched for its potential therapeutic properties in various neurological disorders such as schizophrenia, epilepsy, and neuropathic pain. It has been shown to have a positive effect on the regulation of the glutamatergic system, which is implicated in the pathophysiology of these disorders.

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-12-7-13(2)19(14(3)8-12)27(25,26)23(4)11-18(24)22-10-15-5-6-16(20)9-17(15)21/h5-9H,10-11H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLHYYKBCJYFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,4-dichlorobenzyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
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N~1~-(2,4-dichlorobenzyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide

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